4-Hydroxyphenyl 4-octylbenzoate
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Overview
Description
4-Hydroxyphenyl 4-octylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group and an octylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-octylbenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-octylphenol. The reaction is carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 4-octylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration and bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
Scientific Research Applications
4-Hydroxyphenyl 4-octylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of liquid crystal polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 4-octylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-hydroxybenzoic acid and 4-octylphenol. These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
4-Hydroxyphenyl 4-octylbenzoate can be compared with other similar compounds, such as:
4-Hydroxyphenyl 4-hydroxybenzoate: This compound has a similar structure but lacks the octyl group, resulting in different physical and chemical properties.
4-Hydroxyphenyl 4-methylbenzoate: The presence of a methyl group instead of an octyl group leads to differences in solubility and reactivity.
4-Hydroxyphenyl 4-ethylbenzoate: Similar to the methyl derivative, the ethyl group affects the compound’s properties and applications.
Properties
CAS No. |
69676-31-9 |
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Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-octylbenzoate |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21(23)24-20-15-13-19(22)14-16-20/h9-16,22H,2-8H2,1H3 |
InChI Key |
HXCITMTVEAEHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
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